molecular formula C14H27N3OS B12748997 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin CAS No. 86503-23-3

3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin

Cat. No.: B12748997
CAS No.: 86503-23-3
M. Wt: 285.45 g/mol
InChI Key: BTNYEHUQQJTWLF-UHFFFAOYSA-N
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Description

3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is a complex organic compound with a unique structure that includes a diethylamino group, an isobutyl group, and a thiohydantoin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropyl isothiocyanate to form 3-(diethylamino)propyl isothiocyanate . This intermediate is then reacted with isobutyl hydantoin under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiohydantoin core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiohydantoin core can form stable complexes with metal ions, influencing various biochemical pathways . These interactions can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Diethylamino)propyl)-5-isobutyl-2-thiohydantoin is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it has a thiohydantoin core that provides additional stability and potential for complex formation.

Properties

CAS No.

86503-23-3

Molecular Formula

C14H27N3OS

Molecular Weight

285.45 g/mol

IUPAC Name

3-[3-(diethylamino)propyl]-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H27N3OS/c1-5-16(6-2)8-7-9-17-13(18)12(10-11(3)4)15-14(17)19/h11-12H,5-10H2,1-4H3,(H,15,19)

InChI Key

BTNYEHUQQJTWLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C(NC1=S)CC(C)C

Origin of Product

United States

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